1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a bromomethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidines, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The bromomethoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-ethylpiperidine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-phenylpiperidine
- 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-isopropylpiperidine
Uniqueness: 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromomethoxyphenyl group enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-5-7-16(8-6-11)10-12-3-4-14(17-2)13(15)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXZBUEVOHJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.